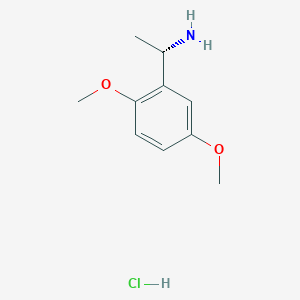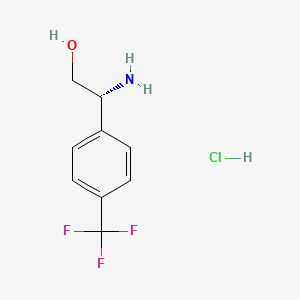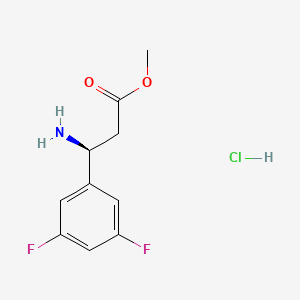
(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a bromine and fluorine-substituted phenyl ring attached to a cyclopropylmethanamine moiety, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride typically involves several key steps:
-
Bromination and Fluorination: : The starting material, a phenyl ring, undergoes selective bromination and fluorination to introduce the bromine and fluorine atoms at the 5 and 2 positions, respectively. This step often requires the use of bromine or N-bromosuccinimide (NBS) and a fluorinating agent such as Selectfluor.
-
Cyclopropylation: : The brominated and fluorinated phenyl compound is then subjected to cyclopropylation. This can be achieved through a cyclopropanation reaction using diazomethane or a similar reagent to introduce the cyclopropyl group.
-
Amination: : The final step involves the introduction of the methanamine group. This can be done through a nucleophilic substitution reaction where the cyclopropylated phenyl compound reacts with an amine source, such as ammonia or a primary amine, under suitable conditions.
-
Hydrochloride Formation: : The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability for various applications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the bromine or fluorine substituents, potentially leading to debromination or defluorination. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles. This can be achieved using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under mild to moderate conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Sodium azide, potassium thiocyanate, under reflux or room temperature conditions.
Major Products
Oxidation: Oxides, imines.
Reduction: Debrominated or defluorinated derivatives.
Substitution: Azides, thiocyanates.
Scientific Research Applications
Chemistry
In chemistry, (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of halogenated phenyl groups on biological systems. Its interactions with proteins, enzymes, and other biomolecules can provide insights into the role of halogen substituents in biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can impart desired characteristics to the final product.
Mechanism of Action
The mechanism of action of (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and fluorine substituents can enhance binding affinity and selectivity, while the cyclopropylmethanamine moiety can modulate the compound’s overall activity. These interactions can lead to the activation or inhibition of specific pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-(5-Bromo-2-chlorophenyl)(cyclopropyl)methanamine hydrochloride
- (S)-(5-Bromo-2-methylphenyl)(cyclopropyl)methanamine hydrochloride
- (S)-(5-Bromo-2-iodophenyl)(cyclopropyl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine substituent can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(S)-(5-bromo-2-fluorophenyl)-cyclopropylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLKSCCRAJDNRP-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=C(C=CC(=C2)Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S)-1-(5-methylthiophen-2-yl)ethyl]azanium;chloride](/img/structure/B7948490.png)

![(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride](/img/structure/B7948499.png)


![[(1S)-1-(6-chloropyridin-3-yl)ethyl]azanium;chloride](/img/structure/B7948539.png)




